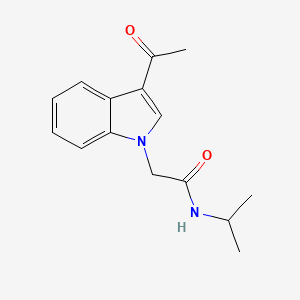
2-(3-acetyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 3-position.
Amidation: The final step involves the reaction of the acetylated indole with isopropylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the acetyl group using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions at the indole nitrogen or the acetamide nitrogen using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the acetyl group, such as alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The acetyl and acetamide groups may enhance the compound’s ability to interact with these targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetamide: Lacks the acetyl group, which may affect its biological activity.
N-(propan-2-yl)-1H-indole-3-acetamide: Similar structure but without the acetyl group on the indole ring.
3-acetyl-1H-indole: Lacks the acetamide group, which may affect its solubility and reactivity.
Uniqueness
2-(3-acetyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide is unique due to the presence of both the acetyl and acetamide groups, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)16-15(19)9-17-8-13(11(3)18)12-6-4-5-7-14(12)17/h4-8,10H,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZRZKDCEWNBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
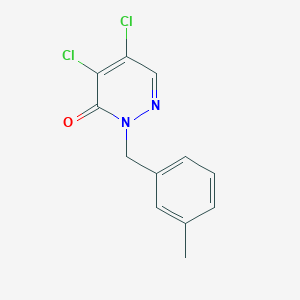
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
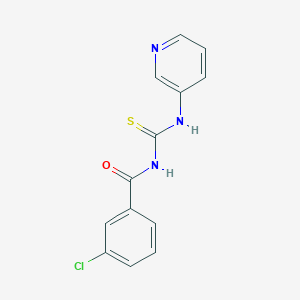
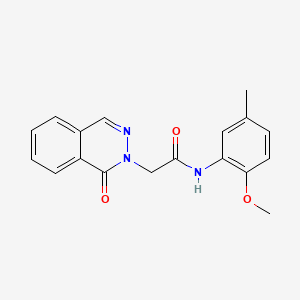
![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)
![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)
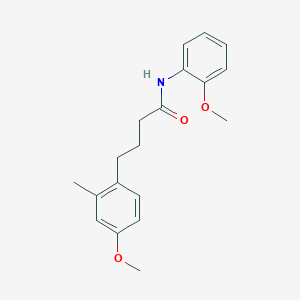
![N-(furan-2-ylmethyl)-11,11-dimethyl-4-methylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)

